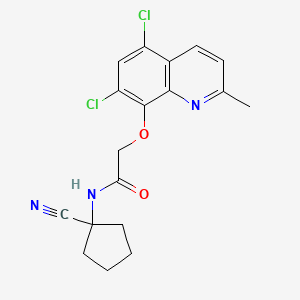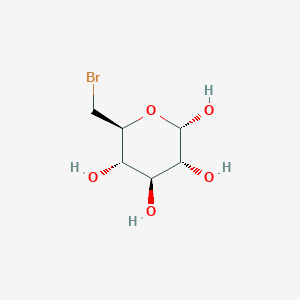![molecular formula C29H35N3O5 B13356463 (5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13356463.png)
(5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorenyl group, a tert-butyl group, and an octahydropyrrolo[1,2-a][1,4]diazocine core, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the octahydropyrrolo[1,2-a][1,4]diazocine core, the introduction of the fluorenyl and tert-butyl groups, and the final functionalization to obtain the desired product. Common synthetic routes may include:
Formation of the Octahydropyrrolo[1,2-a][1,4]diazocine Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Fluorenyl Group: This step may involve nucleophilic substitution or addition reactions.
Introduction of the Tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides or other tert-butylating agents.
Final Functionalization: This step may involve various functional group transformations to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound may be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand for studying biological processes.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the production of advanced materials or chemicals.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate: This compound is unique due to its specific structure and functional groups.
Other Fluorenyl-Containing Compounds: These compounds may share similar properties but differ in their specific functional groups or core structures.
Other Octahydropyrrolo[1,2-a][1,4]diazocine Derivatives: These compounds may have similar core structures but differ in their substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C29H35N3O5 |
|---|---|
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
8-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) (5S,8S,10aS)-5-amino-6-oxo-1,3,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,4]diazocine-2,8-dicarboxylate |
InChI |
InChI=1S/C29H35N3O5/c1-29(2,3)37-27(34)25-13-12-18-16-31(15-14-24(30)26(33)32(18)25)28(35)36-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-25H,12-17,30H2,1-3H3/t18-,24-,25-/m0/s1 |
Clave InChI |
SDICDCHUCOZYGS-WDNCENIBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H]2N1C(=O)[C@H](CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCC2N1C(=O)C(CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13356382.png)



![Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13356407.png)

![1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356424.png)
![5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B13356442.png)


![(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)

![2,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B13356457.png)

